molecular formula C19H25NO5 B4004248 N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid

N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid

Cat. No.: B4004248
M. Wt: 347.4 g/mol
InChI Key: CCLUUTOQQXXQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine; oxalic acid is a complex organic compound that combines the structural features of naphthalene, an aromatic hydrocarbon, with a butan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine; oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other complex compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine typically involves the following steps:

    Naphthalen-1-yloxyethylation: The initial step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the naphthalen-1-yloxyethyl group.

    N-methylation: The next step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.

    Butan-1-amine Introduction:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the amine group, converting it to a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Primary amines and reduced derivatives.

    Substitution: Various substituted amine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine; oxalic acid
  • N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine; oxalic acid

Comparison:

  • Structural Differences: The primary difference lies in the substitution pattern on the naphthalene ring and the presence of different functional groups.
  • Chemical Properties: These structural differences lead to variations in chemical reactivity and physical properties.
  • Biological Activities: The unique structural features of N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine may confer distinct biological activities compared to its analogs.

This detailed article provides a comprehensive overview of N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine; oxalic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.C2H2O4/c1-3-4-12-18(2)13-14-19-17-11-7-9-15-8-5-6-10-16(15)17;3-1(4)2(5)6/h5-11H,3-4,12-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLUUTOQQXXQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Reactant of Route 2
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Reactant of Route 3
Reactant of Route 3
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Reactant of Route 4
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-methyl-N-(2-naphthalen-1-yloxyethyl)butan-1-amine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.